

An In-depth Technical Guide to the Analogs and Derivatives of 4-Hydroxytryptamines

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Compound of Interest

Compound Name: 4-HO-DPHP

Cat. No.: B1217005

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Disclaimer: The initial query for "**4-HO-DPHP**" did not yield specific information on a compound with this designation. The following guide focuses on the well-researched class of 4-hydroxytryptamine analogs, which aligns with the "4-HO" portion of the query and represents a significant area of psychedelic drug research. It is presumed that the user's interest lies within this chemical family.

This technical guide provides a comprehensive overview of the known analogs and derivatives of 4-hydroxytryptamines, a class of psychoactive compounds that includes the naturally occurring psychedelic psilocin (4-HO-DMT). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, pharmacology, and structure-activity relationships (SAR) of these compounds.

Introduction to 4-Hydroxytryptamines

4-Hydroxytryptamines are a subclass of tryptamine compounds characterized by a hydroxyl group at the 4-position of the indole ring. The parent compound of this family is 4-hydroxy-N,N-dimethyltryptamine (psilocin), the active metabolite of psilocybin, which is found in various species of psychedelic mushrooms.^{[1][2]} These compounds are known for their psychedelic effects, which are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT_{2A} receptor.^{[1][3]} The structural backbone of these compounds offers a versatile scaffold for the development of novel analogs with varying pharmacokinetic and pharmacodynamic profiles.

Known Analogs and Derivatives

A variety of analogs have been synthesized and studied, primarily involving modifications of the N,N-dialkyl substituents on the terminal amine. These modifications influence the compound's potency, duration of action, and qualitative effects.

Common Analogs of 4-Hydroxytryptamines:

- 4-HO-DMT (Psilocin): The archetypal compound of this family, featuring two methyl groups on the amine.[\[1\]](#)[\[2\]](#)
- 4-HO-DET (Ethocin): The N,N-diethyl analog of psilocin.[\[2\]](#)[\[4\]](#)
- 4-HO-DPT (Deprocin): The N,N-dipropyl analog.[\[1\]](#)[\[5\]](#)
- 4-HO-DiPT (Iprocin): The N,N-diisopropyl analog, known for its rapid onset and short duration.[\[6\]](#)
- 4-HO-MET (Metocin): An analog with one methyl and one ethyl group on the amine.[\[7\]](#)
- 4-HO-MPT: An analog with one methyl and one propyl group.[\[1\]](#)
- 4-HO-MIPT: An analog with one methyl and one isopropyl group.[\[2\]](#)
- 4-AcO-DMT (Psilacetin): The O-acetylated prodrug of psilocin, which is thought to be deacetylated to psilocin in vivo.[\[1\]](#)[\[3\]](#)[\[8\]](#)
- 4-AcO-DET: The O-acetylated prodrug of 4-HO-DET.[\[8\]](#)
- 4-AcO-DPT: A presumed prodrug of 4-HO-DPT.[\[5\]](#)
- 4-AcO-DiPT: The O-acetylated prodrug of 4-HO-DiPT.[\[8\]](#)

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo data for several 4-hydroxytryptamine analogs. The data is primarily focused on their interaction with serotonin receptors and their in

vivo potency in inducing the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation.[1][3]

Table 1: In Vitro 5-HT2A Receptor Activity of 4-Hydroxytryptamine Analogs

Compound	EC50 (nM) at h5-HT2A	E _{max} (%) at h5-HT2A
4-HO-DMT	6.3	100
4-HO-DET	12.6	100
4-HO-DPT	25.1	98
4-HO-DIPT	50.1	95
4-HO-MET	7.9	100
4-HO-MPT	15.8	99
4-HO-MIPT	31.6	97

Data adapted from studies conducting calcium mobilization assays in HEK 293 cells expressing the human 5-HT2A receptor.

Table 2: In Vivo Potency of 4-Hydroxytryptamine Analogs in the Mouse Head-Twitch Response (HTR) Assay

Compound	ED50 (μmol/kg)
4-HO-DMT	0.81
4-HO-DET	1.56
4-HO-DPT	2.47
4-HO-DIPT	3.46
4-HO-MET	0.65
4-HO-MPT	1.92
4-HO-MIPT	2.97

Data indicates that potency in the HTR assay is inversely correlated with the steric bulk of the N-alkyl substituents.^[1]

Experimental Protocols

A common synthetic route to 4-hydroxytryptamines involves the following key steps:

- **Protection of the 4-hydroxyl group:** The hydroxyl group of a 4-hydroxyindole starting material is typically protected, often as a benzyl ether.
- **Introduction of the side chain:** The C3 position of the indole is functionalized to introduce the ethylamine side chain. This can be achieved through various methods, such as the Speeter-Anthony tryptamine synthesis.
- **N-Alkylation:** The primary amine of the resulting tryptamine is then dialkylated with the desired alkyl groups.
- **Deprotection:** The protecting group on the 4-hydroxyl group is removed to yield the final product.

The functional activity of the compounds at 5-HT₂ receptors is often assessed using a calcium mobilization assay.

- **Cell Line:** Human Embryonic Kidney (HEK) 293 cells stably expressing the human or mouse 5-HT_{2A}, 5-HT_{2B}, or 5-HT_{2C} receptor.
- **Procedure:**
 - Cells are plated in 96-well plates and grown to confluence.
 - The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - The test compounds are added to the wells at various concentrations.
 - The change in fluorescence, which corresponds to the release of intracellular calcium stores upon Gq-coupled receptor activation, is measured using a fluorometric imaging plate reader.

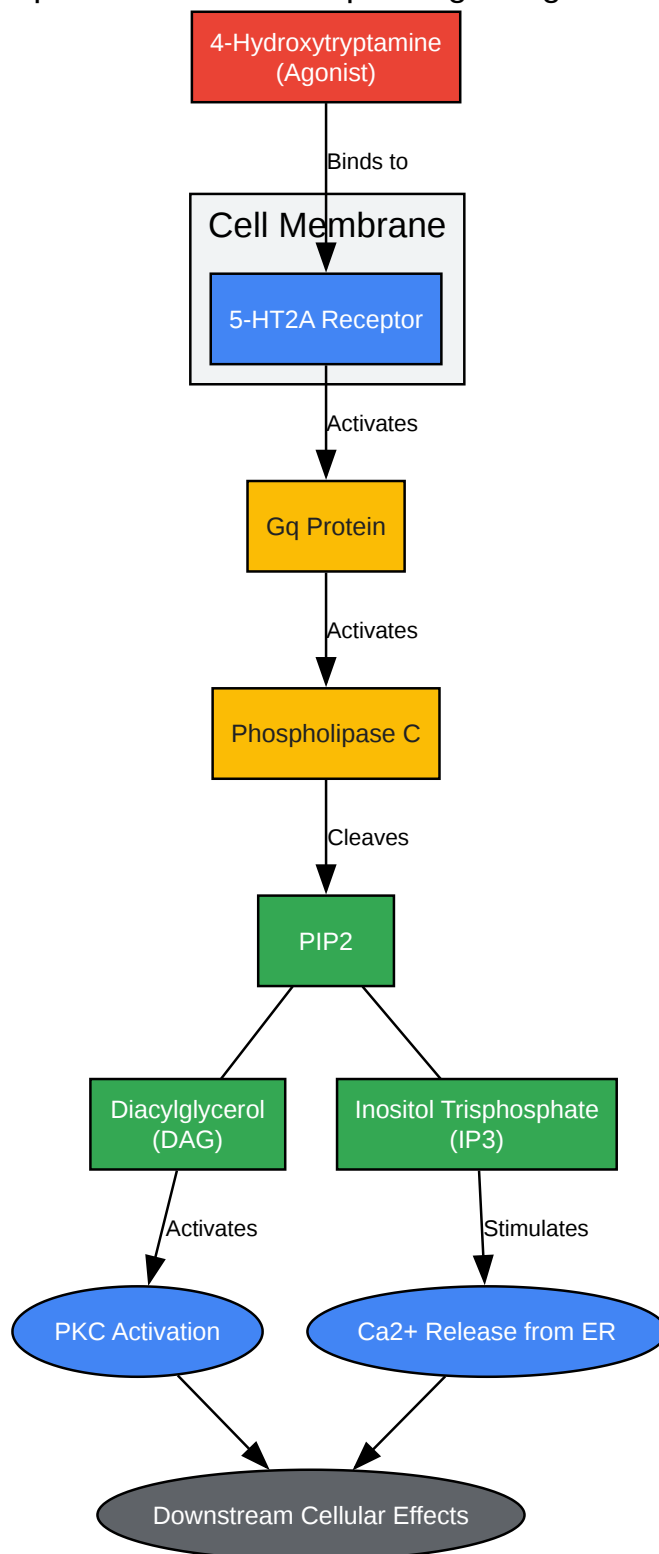
- The data is then used to generate concentration-response curves and determine EC50 and Emax values.[\[1\]](#)[\[3\]](#)

The head-twitch response in mice is a well-established behavioral model used to assess in vivo 5-HT2A receptor activation.

- Animals: Male C57BL/6J mice are commonly used.
- Procedure:
 - Animals are habituated to the testing environment.
 - The test compound is administered, typically via intraperitoneal (IP) injection.
 - The number of head twitches is then counted for a defined period (e.g., 30 minutes).
 - Dose-response curves are generated to determine the ED50 value for inducing the head-twitch response.[\[1\]](#)[\[3\]](#)

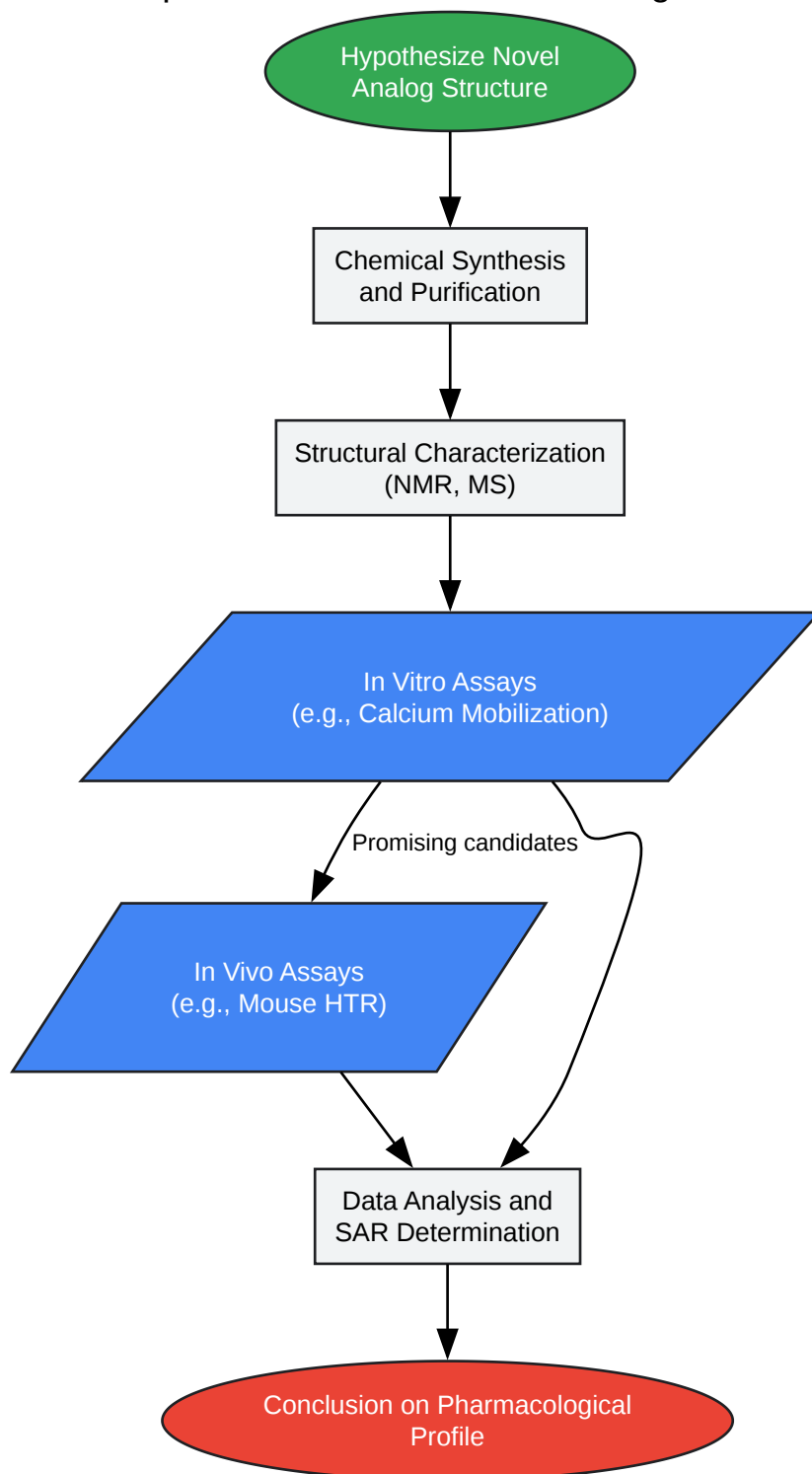
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of 4-hydroxytryptamines and a typical experimental workflow for their evaluation.

Simplified 5-HT_{2A} Receptor Signaling Pathway[Click to download full resolution via product page](#)

Caption: Simplified signaling cascade following 5-HT_{2A} receptor activation by a 4-hydroxytryptamine agonist.

General Experimental Workflow for Analog Evaluation



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Caption: A typical workflow for the synthesis and pharmacological evaluation of novel 4-hydroxytryptamine analogs.

Structure-Activity Relationships (SAR)

The extensive research on 4-hydroxytryptamine analogs has led to the elucidation of several key structure-activity relationships:

- **N-Alkyl Substitution:** The size and steric bulk of the N-alkyl substituents have a significant impact on potency. Generally, increasing the size of the alkyl groups from methyl to propyl decreases both in vitro and in vivo potency.^[1]
- **4-Position Substitution:** The hydroxyl group at the 4-position is crucial for activity. Esterification of this hydroxyl group, for example with an acetyl group, often results in a prodrug that is hydrolyzed in vivo to the active 4-hydroxy compound.^{[1][3][8]} O-acetylation tends to reduce in vitro potency at the 5-HT_{2A} receptor by 10- to 20-fold.^{[1][3]}
- **Indole Ring Substitution:** Modifications to other positions on the indole ring can also significantly alter the pharmacological profile, though this is a less explored area compared to N-alkyl substitutions.

Conclusion

The 4-hydroxytryptamine scaffold remains a fertile ground for the discovery of novel psychoactive compounds. The well-established synthetic routes and pharmacological assays provide a robust framework for the systematic exploration of this chemical space. Future research may focus on developing analogs with improved selectivity for specific serotonin receptor subtypes, or with tailored pharmacokinetic profiles to optimize their therapeutic potential for conditions such as depression, anxiety, and substance use disorders.

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